Anisodine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

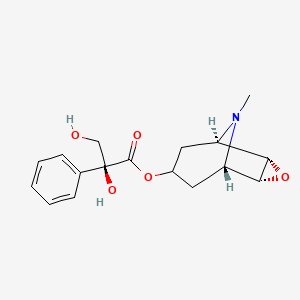

Fórmula molecular |

C17H21NO5 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14+,15-,17-/m1/s1 |

Clave InChI |

JEJREKXHLFEVHN-VVQNWZRJSA-N |

SMILES isomérico |

CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O |

SMILES canónico |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O |

Sinónimos |

anisodine anisodine hydrobromide anisodine hydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

Anisodine's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from plants of the Solanaceae family, is an anticholinergic agent with a primary mechanism of action centered on the antagonism of muscarinic acetylcholine receptors (mAChRs).[1] While its clinical applications have historically been focused on conditions like acute circulatory shock, there is a growing body of research investigating its neuroprotective effects, suggesting a more complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in neuronal cells, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Receptor Antagonism

This compound's principal interaction at the neuronal level is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. By binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade of cholinergic transmission underlies its systemic anticholinergic effects.

In addition to its potent muscarinic antagonism, this compound also exhibits activity at α1-adrenergic receptors, acting as a weak antagonist.[2][3] However, it is suggested that this α1-adrenergic blockade is less significant at clinically relevant doses.[2]

Quantitative Data: Receptor Binding and Functional Antagonism

| Compound | Receptor Target | Agonist | Preparation | pA2 Value |

| Anisodamine | α1-Adrenergic | Norepinephrine | Isolated canine femoral artery | 4.81 ± 0.11 |

| Anisodamine | α1-Adrenergic | Phenylephrine | Isolated canine femoral artery | 4.86 ± 0.20 |

Note: Specific Ki or IC50 values for this compound at muscarinic, adrenergic, or nicotinic receptors, as well as for acetylcholinesterase inhibition, were not identified in the reviewed literature.

Neuroprotective Mechanisms of Action

A significant area of this compound research focuses on its neuroprotective properties, particularly in the context of cerebral ischemia and neurodegenerative conditions. These effects appear to be mediated by a multifactorial mechanism downstream of its primary receptor targets.

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are attributed to its ability to modulate several key intracellular signaling pathways:

-

Anti-Apoptotic Signaling: this compound has been shown to attenuate neuronal apoptosis. This is achieved by upregulating the expression of the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. Furthermore, it promotes the phosphorylation of Akt and GSK-3β, key components of the PI3K/Akt signaling pathway, which is a critical cell survival pathway.

-

Anti-Oxidative Stress: The compound mitigates oxidative stress in neuronal cells. This includes reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of superoxide dismutase (SOD), a key antioxidant enzyme.

-

Modulation of Calcium Homeostasis: this compound has been observed to prevent excessive calcium (Ca2+) influx into neurons, a key event in excitotoxicity and neuronal death.[4] The precise ion channels involved are still under investigation.

-

Anti-Inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

-

ERK1/2 Pathway Activation: There is evidence to suggest that this compound can activate the ERK1/2 signaling pathway, which is involved in cell survival and plasticity.

Below is a diagram illustrating the proposed signaling pathways involved in this compound's neuroprotective effects.

Caption: this compound's neuroprotective signaling cascade.

Effects on Nicotinic Acetylcholine Receptors and Acetylcholinesterase

While this compound's primary targets are muscarinic receptors, a comprehensive understanding requires consideration of other components of the cholinergic system. Currently, there is a lack of specific data on this compound's direct antagonistic activity at nicotinic acetylcholine receptors.

Some studies have reported that this compound treatment can lead to a decrease in acetylcholinesterase (AChE) activity. However, it is unclear if this is due to direct inhibition of the enzyme or an indirect downstream effect of muscarinic receptor blockade. No specific IC50 value for this compound against AChE has been reported in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Receptor Binding Assay (Radioligand Displacement)

This protocol is a representative method for determining the binding affinity of this compound to muscarinic or adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells transfected with human M2 muscarinic receptor).

-

Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-Prazosin for α1-adrenergic receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a known antagonist (e.g., atropine for muscarinic receptors).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 2. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sourcing and Extraction of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid with significant anticholinergic and antispasmodic properties, has garnered considerable interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and purification, and insights into its biosynthesis and mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are meticulously detailed. Furthermore, this guide incorporates mandatory visualizations of the tropane alkaloid biosynthetic pathway and the muscarinic acetylcholine receptor signaling pathway, rendered using the DOT language for clarity and precision.

Natural Source of this compound

Biosynthesis of this compound

This compound is a tropane alkaloid, and its biosynthesis in Anisodus tanguticus follows the general pathway established for this class of compounds in Solanaceae plants. The pathway originates from the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the characteristic tropane ring structure, which is then further modified to yield various tropane alkaloids, including this compound.

Extraction Methods

The extraction of this compound from the roots of Anisodus tanguticus typically involves solvent extraction followed by purification. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.

Quantitative Data on this compound Content and Extraction Yields

The following table summarizes the reported content of this compound in the roots of Anisodus tanguticus from various studies. It is important to note that yields can vary based on the specific extraction and purification methods employed.

| Plant Material | Geographical Origin | This compound Content (mg/g dry weight) | Extraction Method | Reference |

| Roots | Hengduan-Qilian Mountains (HQ), China | 1.72 | 2% Formic Acid in Methanol-Water | [4] |

| Roots | Himalayas-Hengduan Mountains (HH), China | 0.82 | 2% Formic Acid in Methanol-Water | [4] |

| Roots | Qinghai-Tibetan Plateau, China | 0.1201% (1.201 mg/g) | Not specified | [5] |

Detailed Experimental Protocol for Extraction

This protocol is based on established methods for the extraction of tropane alkaloids from Anisodus tanguticus.

Materials and Equipment:

-

Dried and powdered roots of Anisodus tanguticus

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus with 0.22 µm membrane filters

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the dried, powdered root material into a centrifuge tube.

-

Solvent Preparation: Prepare the extraction solvent by mixing methanol and water (containing 2% formic acid) in a suitable ratio. A commonly used solvent is 8 mL of methanol (with 2% formic acid) and 2 mL of water (with 2% formic acid).[2][6]

-

Extraction: Add the prepared extraction solvent to the centrifuge tube containing the plant material.

-

Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate at a power of 1500 W for 30 minutes at room temperature.[2][6]

-

Centrifugation: After sonication, centrifuge the suspension for 10 minutes to separate the solid plant material from the supernatant.

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm membrane filter to remove any remaining particulate matter.

-

Concentration (Optional): The filtered extract can be concentrated under reduced pressure using a rotary evaporator to increase the concentration of alkaloids for further purification or analysis.

Purification Methods

The crude extract obtained from the initial solvent extraction contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound with high purity. This is typically achieved through chromatographic techniques.

Experimental Workflow for Purification

Detailed Experimental Protocol for Purification

4.2.1. Column Chromatography (Initial Purification)

Materials and Equipment:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., Chloroform, Methanol, Ammonia solution)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient system for tropane alkaloids is a mixture of chloroform, methanol, and a small amount of ammonia solution to keep the alkaloids in their free base form.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).

-

Pooling and Concentration: Combine the fractions containing this compound (as identified by comparison with a standard on TLC) and concentrate them using a rotary evaporator.

4.2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

Materials and Equipment:

-

Partially purified this compound fraction

-

Preparative HPLC system with a suitable detector (e.g., UV)

-

Preparative C18 column

-

HPLC grade solvents for mobile phase (e.g., Acetonitrile, Water, Formic Acid/Trifluoroacetic Acid)

-

Fraction collector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).

-

Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase.

-

Chromatographic Conditions: Set up the preparative HPLC system with the following parameters (these may need optimization):

-

Column: Preparative C18 column

-

Mobile Phase: A gradient elution is often used, starting with a lower concentration of the organic solvent and increasing it over time.

-

Flow Rate: Dependant on the column dimensions.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., around 215 nm).[4]

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.

-

Purity Analysis and Isolation: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent to obtain pure this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] There are five subtypes of mAChRs (M1-M5), which are G protein-coupled receptors. The M1, M3, and M5 subtypes are known to couple to Gq/11 proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to a cellular response. This compound blocks this signaling cascade by competitively inhibiting the binding of acetylcholine to the receptor. A recent study has shown that this compound hydrobromide can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors in a model of cerebral ischemia.[1][7]

References

- 1. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exogenous regulation of macronutrients promotes the accumulation of alkaloid yield in anisodus tanguticus (Maxim.) pascher - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Geographically associated endophytic fungi contribute to the tropane alkaloids accumulation of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Anisodine

This compound, also known as daturamine and α-hydroxyscopolamine, is a naturally occurring tropane alkaloid.[1] It is structurally related to other well-known muscarinic antagonists such as atropine and scopolamine.[1][4] Clinically, this compound has been utilized for its antispasmodic and anticholinergic properties.[1][2] Notably, its application in cerebrovascular diseases is linked to its ability to improve microcirculation and provide neuroprotection.[3][5]

Mechanism of Action at Muscarinic Receptors

This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles within the central nervous system. By inhibiting ACh binding, this compound attenuates the excitatory signals transduced by these receptors.[2]

Interaction with Muscarinic Receptor Subtypes

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. While this compound is considered a non-selective antagonist, studies have indicated its modulatory effects on several subtypes, particularly in the context of cerebral ischemia.

Table 1: Qualitative Effects of this compound on Muscarinic Receptor Subtypes

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Observed Effect of this compound (in cerebral ischemia models) |

| M1 | Gq/11 | Stimulation of Phospholipase C (PLC) -> IP3 and DAG production -> Increased intracellular Ca2+ | Downregulation of upregulated receptor expression following hypoxia/reoxygenation.[3] |

| M2 | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP; Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) | Downregulation of upregulated receptor expression in both brain tissue and cell models following hypoxia/reoxygenation.[3] |

| M3 | Gq/11 | Stimulation of PLC -> IP3 and DAG production -> Increased intracellular Ca2+ | No significant change in receptor expression was observed in one study on cerebral ischemia.[3] In ocular applications, blockade of M3 receptors in the sphincter pupillae muscles leads to mydriasis (pupil dilation).[6] |

| M4 | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP | Downregulation of upregulated receptor expression following hypoxia/reoxygenation.[3] |

| M5 | Gq/11 | Stimulation of PLC -> IP3 and DAG production -> Increased intracellular Ca2+ | Downregulation of upregulated receptor expression following hypoxia/reoxygenation.[3] |

Due to the lack of specific binding affinity (Ki) and functional potency (IC50) data for this compound in the reviewed literature, the following table provides data for the archetypal non-selective muscarinic antagonist, atropine, for comparative purposes.

Table 2: Binding Affinities (Ki) and Functional Potencies (IC50) of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

| Data sourced from a study by Lebois et al. as cited by APExBIO.[7] |

Downstream Signaling Pathways

The antagonism of muscarinic receptors by this compound leads to the modulation of several key downstream signaling events. In the context of neuroprotection in cerebral ischemia, the following effects have been observed:

-

Inhibition of Calcium Influx: this compound has been shown to cause a concentration-dependent inhibition of calcium ion influx that is exacerbated during hypoxia/reoxygenation conditions.[3]

-

Reduction of Reactive Oxygen Species (ROS): The compound also demonstrates a concentration-dependent reduction in the levels of reactive oxygen species, which are key mediators of oxidative stress and cellular damage in ischemic events.[3]

The following diagrams illustrate the canonical signaling pathways of muscarinic receptors that are antagonized by this compound.

Experimental Protocols for Characterization

The following are generalized yet detailed protocols for the in vitro characterization of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Test compound: this compound.

-

Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or excess atropine (for non-specific binding).

-

Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq/11-coupled M1, M3, and M5 receptor activation.

Materials:

-

Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test compound: this compound.

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and incubate for a predetermined time.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Inject a fixed concentration of the agonist (typically the EC80) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

Determine the maximum fluorescence response for each well.

-

Plot the response as a function of the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Functional Assay: GTPγS Binding

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. It can be used to determine the potency of an antagonist in inhibiting agonist-stimulated G-protein activation for both Gi/o and Gq/11 coupled receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

[³⁵S]GTPγS.

-

Muscarinic agonist.

-

Test compound: this compound.

-

GDP.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filter plates.

Procedure:

-

Pre-incubate cell membranes with serial dilutions of this compound in the presence of GDP.

-

Initiate the reaction by adding the muscarinic agonist and [³⁵S]GTPγS.

-

Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Terminate the reaction. For filter assays, this is done by rapid filtration. For SPA, the reaction stops as equilibrium is reached.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC50 value.

Conclusion

This compound is a clinically relevant muscarinic acetylcholine receptor antagonist with a complex pharmacological profile. While its non-selective nature is established, a detailed quantitative characterization of its interaction with each of the five muscarinic receptor subtypes is currently lacking in widely accessible scientific literature. The information and protocols provided in this technical guide are intended to facilitate further research into the precise molecular pharmacology of this compound, which will be crucial for a more complete understanding of its therapeutic effects and for the development of future muscarinic receptor-targeted therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 3. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia | Cellular and Molecular Biology [cellmolbiol.org]

- 4. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 7. apexbt.com [apexbt.com]

Anisodine's Neuroprotective Mechanisms in Cerebral Ischemia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, initiates a complex cascade of pathophysiological events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has long been recognized for its anticholinergic properties.[1] Emerging preclinical evidence has highlighted its potent neuroprotective effects in the context of ischemic stroke. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's neuroprotective actions, focusing on key signaling pathways, experimental evidence, and detailed methodologies for researchers in the field.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of cholinergic receptors and the subsequent activation of pro-survival and anti-inflammatory signaling pathways. Key mechanisms include the regulation of muscarinic receptors, activation of the Akt/GSK-3β and Notch signaling pathways, and attenuation of apoptosis and inflammation.

Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

This compound functions as a selective antagonist of muscarinic acetylcholine receptors.[2] In the context of cerebral ischemia, studies using a rat model of middle cerebral artery occlusion (MCAO) have shown that ischemia leads to an upregulation of M1, M2, M4, and M5 receptor expression in various brain regions. Treatment with this compound hydrobromide (also referred to as AT3) effectively reduces this ischemia-induced receptor overexpression.[2][3]

The modulation of the M2 subtype appears particularly crucial. By antagonizing the M2 receptor, this compound leads to a concentration-dependent inhibition of intracellular calcium ion (Ca2+) influx and a reduction in reactive oxygen species (ROS) levels, thereby mitigating two of the primary drivers of neuronal damage during ischemia-reperfusion injury.[2][3]

Activation of the PI3K/Akt/GSK-3β Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Evidence from a rat model of chronic cerebral hypoperfusion (CCH) demonstrates that this compound hydrobromide (AH) treatment can effectively activate this pathway.

Specifically, AH administration leads to an increased phosphorylation of both Akt and its downstream target, glycogen synthase kinase 3β (GSK-3β).[4][5] The phosphorylation and subsequent inhibition of GSK-3β are linked to a decrease in neuronal apoptosis. This is further substantiated by changes in the expression of key apoptotic regulatory proteins.[4][5]

Attenuation of Apoptosis

This compound demonstrates significant anti-apoptotic effects by modulating the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. In the CCH rat model, treatment with this compound hydrobromide resulted in the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and inhibits the activation of the caspase cascade, a central executioner of apoptosis.

Upregulation of the Notch Signaling Pathway

The Notch signaling pathway is integral to neurogenesis and neural plasticity. A recent study utilizing a distal middle cerebral artery occlusion (MCAO) model in mice revealed that this compound hydrobromide treatment significantly promotes neural remodeling and recovery by activating this pathway.[3] Following ischemic stroke, this compound administration led to a significant increase in the protein levels of key Notch pathway components, Notch1 and its downstream target Hes1.[3] This activation was also associated with increased levels of Nerve Growth Factor (NGF), suggesting that this compound fosters a microenvironment conducive to neuronal repair and regeneration.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling cascades modulated by this compound in cerebral ischemia.

Caption: this compound antagonizes M2 muscarinic receptors to reduce Ca²⁺ influx and ROS.

Caption: this compound activates the PI3K/Akt pathway, inhibiting apoptosis.

Caption: this compound upregulates the Notch signaling pathway to promote neural recovery.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound hydrobromide (AH).

Table 1: Effect of this compound Hydrobromide (AH) on Apoptotic and Signaling Proteins in a Chronic Cerebral Hypoperfusion (CCH) Rat Model

| Parameter | 2-VO (Ischemia) Group | AH-Treated (0.6 mg/kg) Group | AH-Treated (1.2 mg/kg) Group |

| Bcl-2 Protein Expression | Significantly Decreased | Significantly Increased vs. 2-VO | Significantly Increased vs. 2-VO |

| Bax Protein Expression | Significantly Increased | Significantly Decreased vs. 2-VO | Significantly Decreased vs. 2-VO |

| p-Akt Protein Expression | Significantly Decreased | Significantly Increased vs. 2-VO | Significantly Increased vs. 2-VO |

| p-GSK-3β Protein Expression | Significantly Decreased | Significantly Increased vs. 2-VO | Significantly Increased vs. 2-VO |

| Data derived from Western blot analysis in a CCH rat model.[4] |

Table 2: Effect of this compound Hydrobromide (AH) on Notch Signaling Proteins in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model

| Protein | MCAO (Ischemia) Group | AH-Treated Group |

| Notch1 Protein Level | Baseline Ischemic Level | Significantly Increased vs. MCAO |

| Hes1 Protein Level | Baseline Ischemic Level | Significantly Increased vs. MCAO |

| NGF Protein Level | Baseline Ischemic Level | Significantly Increased vs. MCAO |

| Data derived from Western blot analysis in an MCAO mouse model.[3] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to study the effects of this compound.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Intraperitoneal injection of an appropriate anesthetic (e.g., chloral hydrate or isoflurane).

-

Surgical Procedure:

-

A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

-

The ECA is ligated distally and transected.

-

A standardized nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

-

The filament is left in place for the desired occlusion period (e.g., 2 hours).

-

-

This compound Administration: For reperfusion studies, the filament is withdrawn after the occlusion period. This compound hydrobromide (e.g., 0.6 mg/kg) is administered, typically via intravenous (caudal vein) injection, at the onset of reperfusion.[3]

-

Post-Operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including hydration and pain management.

Assessment of Neurological Deficit

Neurological function is typically assessed 24 hours post-MCAO using a Modified Neurological Severity Score (mNSS), which is a composite score evaluating motor, sensory, balance, and reflex functions. Scores range from 0 (no deficit) to 18 (maximal deficit).

Quantification of Infarct Volume (TTC Staining)

-

Procedure: 24 hours after MCAO, rats are euthanized, and brains are rapidly removed and sectioned into 2-mm coronal slices.

-

Staining: The slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

-

Analysis: Viable tissue stains red, while the infarcted (ischemic) tissue remains unstained (white). The slices are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness and is often expressed as a percentage of the total hemispheric volume to correct for edema.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins (e.g., Bcl-2, Bax, p-Akt, Notch1, Hes1).

-

Sample Preparation: Ischemic brain tissue from the peri-infarct cortex is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-p-Akt, anti-Notch1), followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control protein, such as β-actin or GAPDH.

Experimental Workflow Diagram

Caption: Workflow from ischemia induction to functional and molecular analysis.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent for cerebral ischemia, operating through multiple, interconnected signaling pathways. Its ability to modulate muscarinic receptors, suppress apoptosis via the Akt/GSK-3β pathway, and promote neural remodeling through the Notch pathway underscores its therapeutic potential. The preclinical data gathered to date provide a strong foundation for its mechanism of action.

Future research should focus on elucidating the precise quantitative impact of this compound on infarct volume and inflammatory cytokine production in acute ischemia models. Furthermore, exploring the potential synergistic effects of this compound with existing thrombolytic therapies could open new avenues for combination treatments, ultimately aiming to improve functional outcomes for stroke patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Notch signaling in cerebrovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Anisodine's Role in Modulating Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has been utilized in clinical practice for its anticholinergic and antispasmodic properties.[1] Beyond its established clinical applications, emerging research has illuminated its significant role in modulating various intracellular signaling pathways, suggesting a broader therapeutic potential in neuroprotection and anti-inflammatory contexts. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interaction with key signaling cascades.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound primarily functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G protein-coupled receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By competitively inhibiting the binding of acetylcholine to mAChRs, this compound modulates a wide array of physiological processes.[3]

There are five subtypes of muscarinic receptors (M1-M5), and while this compound is known to block these receptors, detailed binding affinity data (Ki or IC50 values) for each subtype are not extensively reported in publicly available literature. However, its functional antagonism at these receptors is the primary driver of its therapeutic effects and its influence on downstream signaling pathways. For instance, its mydriatic (pupil-dilating) effect is attributed to the blockade of M3 receptors in the sphincter pupillae muscle of the eye.[2]

Modulation of Key Signaling Pathways

This compound's influence extends beyond simple receptor blockade, impacting several critical intracellular signaling cascades.

Cholinergic Signaling Pathway

As a direct antagonist of mAChRs, this compound's most prominent role is in the modulation of the cholinergic signaling pathway. Acetylcholine binding to mAChRs can trigger a variety of downstream events depending on the receptor subtype and the G protein to which it couples. For example, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

By blocking these initial steps, this compound effectively dampens or inhibits the cellular responses mediated by acetylcholine. This has significant implications for its use in conditions characterized by cholinergic hyperactivity.

References

Anisodine for the Enhancement of Cerebral Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant potential in improving cerebral microcirculation, particularly in the context of ischemic events. As an anticholinergic agent, its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a cascade of downstream effects that collectively enhance blood flow, reduce oxidative stress, and exert neuroprotective effects. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the use of this compound for improving cerebral microcirculation, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its therapeutic potential.

Mechanism of Action

This compound's therapeutic effects on cerebral microcirculation are primarily attributed to its role as a non-specific muscarinic cholinergic receptor antagonist.[1] By blocking these receptors, particularly the M2 and M4 subtypes, this compound initiates a series of signaling events that culminate in vasodilation and improved blood perfusion in the brain.[2]

Signaling Pathways

The improvement of cerebral microcirculation by this compound involves multiple interconnected signaling pathways:

-

Muscarinic Receptor Blockade and Vasodilation: this compound competes with acetylcholine for binding to muscarinic receptors on vascular endothelial cells and smooth muscle cells. This inhibition is thought to lead to a reduction in calcium influx, promoting vascular smooth muscle relaxation and subsequent vasodilation.[2]

-

Modulation of the HIF-1α Pathway: In conditions of cerebral ischemia, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. This compound has been shown to suppress the overexpression of HIF-1α induced by hypoxia/reoxygenation.[3] This modulation may prevent the detrimental downstream effects of excessive HIF-1α activation, including the expression of genes that can contribute to inflammation and cell death. The exact mechanism of how muscarinic receptor blockade by this compound leads to HIF-1α suppression is an area of ongoing investigation, but it is thought to be linked to the reduction of reactive oxygen species (ROS).

-

Activation of the Akt/GSK-3β Signaling Pathway: Preclinical studies have demonstrated that this compound can activate the Akt/GSK-3β signaling pathway.[3][4] This pathway is crucial for cell survival and is known to have neuroprotective effects. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), which in turn can prevent apoptosis and promote cell survival.

-

Regulation of Endothelial Nitric Oxide Synthase (eNOS): The vasodilation effect of this compound is also likely mediated through the modulation of endothelial nitric oxide synthase (eNOS) activity. While direct studies on this compound's effect on eNOS phosphorylation are limited, its action on upstream regulators like the Akt pathway suggests a potential for increasing eNOS activity and subsequent nitric oxide (NO) production, a potent vasodilator.

-

Anti-oxidative and Anti-inflammatory Effects: this compound has been shown to possess anti-oxidative properties by increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] It also exhibits anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.[5] These actions help to protect the vascular endothelium and maintain the integrity of the blood-brain barrier.

This compound's multifaceted mechanism of action.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound on cerebral microcirculation and related parameters.

Table 1: Preclinical Studies

| Parameter | Animal Model | This compound Dose | Effect | Reference |

| Mesenteric Microcirculatory Blood Flow Velocity | Septic shock rats (LPS-induced) | Not specified | Restored towards normal levels from a significant reduction. | [5] |

| Superoxide Dismutase (SOD) Activity (Serum) | Vascular dementia rats (2-VO) | High dose | Increased to 98.67 ± 0.86 U/mL from 44.22 ± 7.11 U/mL in the model group. | [1][2] |

| Superoxide Dismutase (SOD) Activity (Brain) | Vascular dementia rats (2-VO) | High dose | Increased to 162.83 ± 17.36 U/mg from 84.39 ± 4.10 U/mg in the model group. | [1][2] |

| Malondialdehyde (MDA) Level (Serum) | Vascular dementia rats (2-VO) | High dose | Decreased to 6.68 ± 0.06 nmol/mL from 17.74 ± 1.00 nmol/mL in the model group. | [1][2] |

| Malondialdehyde (MDA) Level (Brain) | Vascular dementia rats (2-VO) | High dose | Decreased to 3.96 ± 0.77 nmol/mg from 6.17 ± 0.70 nmol/mg in the model group. | [1][2] |

| Pial Artery Diameter | Rats with bilateral common carotid artery occlusion | Not specified | This compound was not directly tested, but similar compounds induced dose-related arteriolar dilation. | [6][7][8] |

| Red Blood Cell Velocity | Rats with bilateral common carotid artery occlusion | Not specified | This compound was not directly tested, but similar compounds protected red blood cell velocity. | [6] |

Table 2: Clinical Studies (Meta-analysis of Acute Ischemic Stroke)

| Outcome Measure | Effect of this compound Injection | Standardized Mean Difference (SMD) or Risk Ratio (RR) [95% CI] | p-value | Reference |

| Relative Cerebral Blood Volume (rCBV) | Significant increase | SMD = 0.28 [0.02, 0.53] | 0.03 | [3][9] |

| Relative Time to Peak (rTTP) | Significant reduction | SMD = -0.81 [-1.08, -0.55] | < 0.00001 | [3][9] |

| National Institutes of Health Stroke Scale (NIHSS) | Significant reduction | MD = -1.53 [-1.94, -1.12] | < 0.00001 | [3][9] |

| Modified Rankin Scale (mRS) | Significant reduction | MD = -0.89 [-0.97, -0.81] | < 0.00001 | [3][9] |

| Barthel Index | Significant increase | MD = 10.65 [4.30, 17.00] | 0.001 | [9] |

| Clinical Efficacy | Significant improvement | RR = 1.2 [1.08, 1.34] | 0.001 | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the effects of this compound.

Animal Models

This model is widely used to mimic focal cerebral ischemia.

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg) or isoflurane inhalation.

-

Procedure:

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted, silicone-coated tip is inserted into the ECA stump.

-

The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a specific duration (e.g., 90 minutes), after which the filament is withdrawn to allow for reperfusion.

-

-

This compound Administration: this compound hydrobromide can be administered intravenously or intraperitoneally at various doses (e.g., 0.3, 0.6, 1.2 mg/kg) at the time of reperfusion or as a pre-treatment.[4]

-

Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and molecular markers in brain tissue.

Workflow for the MCAO rat model with this compound treatment.

In Vitro Models

This cell line is a well-established in vitro model of the human blood-brain barrier.

-

Cell Culture: hCMEC/D3 cells are cultured in endothelial basal medium supplemented with growth factors, fetal bovine serum, and antibiotics. Cells are grown on collagen-coated flasks or plates.

-

Hypoxia/Reoxygenation (H/R) Model:

-

Cells are subjected to hypoxia (e.g., <1% O2) for a specified duration (e.g., 4 hours) in a hypoxic chamber.

-

This is followed by reoxygenation under normoxic conditions for a further period (e.g., 4 hours).

-

-

This compound Treatment: this compound hydrobromide is added to the cell culture medium at various concentrations before, during, or after the H/R insult.

-

Outcome Measures: Cell viability (e.g., MTT or MTS assay), measurement of reactive oxygen species (ROS), nitric oxide (NO) production, and protein expression analysis (Western blot).

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed hCMEC/D3 cells in a 96-well plate.

-

Treat cells with this compound and/or subject them to H/R.

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Principle: Uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Culture and treat hCMEC/D3 cells as described above.

-

Load the cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy.

-

-

Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Procedure (for ERK phosphorylation):

-

Lyse the treated cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against phosphorylated ERK (p-ERK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize the results.

-

General workflow for in vitro experiments with this compound.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic agent for improving cerebral microcirculation, with a well-defined, albeit complex, mechanism of action. Its ability to antagonize muscarinic receptors and subsequently modulate key signaling pathways involved in vasodilation, oxidative stress, and cell survival provides a strong rationale for its clinical application in ischemic stroke and other cerebrovascular diseases. The quantitative data from both preclinical and clinical studies consistently support its efficacy in enhancing cerebral blood flow and exerting neuroprotective effects.

Future research should focus on several key areas:

-

Receptor Subtype Specificity: Further elucidation of the specific roles of M2 and M4 muscarinic receptor subtypes in mediating the effects of this compound could lead to the development of more targeted therapies with improved efficacy and reduced side effects.

-

Downstream Signaling Details: A more detailed mapping of the downstream signaling cascades, particularly the link between muscarinic receptor blockade and the modulation of the HIF-1α and Akt/GSK-3β pathways, is warranted.

-

Clinical Trials: While a meta-analysis has shown positive results, larger, multicenter, randomized controlled trials are needed to definitively establish the efficacy and safety of this compound in a broader patient population and to optimize dosing and treatment regimens.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies could open new avenues for the treatment of ischemic stroke.

References

- 1. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]

- 2. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malvidin’s Effects on Rat Pial Microvascular Permeability Changes Due to Hypoperfusion and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rat Pial Microvascular Changes During Cerebral Blood Flow Decrease and Recovery: Effects of Cyanidin Administration [frontiersin.org]

- 8. Rat Pial Microvascular Changes During Cerebral Blood Flow Decrease and Recovery: Effects of Cyanidin Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Anisodine for Circulatory Shock: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anisodine, a tropane alkaloid and stereoisomer of anisodamine, has demonstrated significant therapeutic potential in the management of circulatory shock, particularly septic shock. Foundational research, primarily in animal models, indicates that this compound exerts its beneficial effects through a multi-faceted mechanism involving the improvement of both macro- and microcirculatory hemodynamics and the attenuation of the systemic inflammatory response. This technical guide provides an in-depth overview of the core research, presenting key quantitative data, detailed experimental protocols, and a visualization of the proposed primary signaling pathway. The central hypothesis for its action involves the modulation of the cholinergic anti-inflammatory pathway, presenting a promising avenue for therapeutic intervention in circulatory shock.

Core Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

This compound is a non-specific muscarinic cholinoceptor antagonist.[1][2] In the context of circulatory shock, its primary mechanism is believed to be the modulation of the cholinergic anti-inflammatory pathway.[3][4] During septic shock, excessive acetylcholine (ACh) activity at muscarinic receptors can contribute to inflammation. By blocking these muscarinic receptors, this compound may increase the local concentration of ACh available to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, particularly macrophages.[3] The activation of α7nAChR is known to inhibit the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby mitigating the systemic inflammatory cascade that is a hallmark of septic shock.[3][5]

Experimental Data: Effects of this compound in Septic Shock Model

The following tables summarize the quantitative data from a key study investigating the effects of this compound hydrobromide (AT3) in a lipopolysaccharide (LPS)-induced septic shock rat model.[5]

Table 1: Hemodynamic Parameters

| Group | Treatment | Mean Arterial Pressure (MAP) (mmHg) | Heart Rate (HR) (beats/min) |

| Control | Saline | 105.0 ± 5.0 | 380.0 ± 20.0 |

| LPS | LPS (5 mg/kg) | 65.0 ± 5.0 | 450.0 ± 25.0 |

| This compound (AT3) | LPS + AT3 | 85.0 ± 5.0 | 400.0 ± 20.0 |

Data are presented as mean ± standard deviation.

Table 2: Microcirculatory Blood Flow Velocity

| Group | Treatment | Blood Flow Velocity (mm/s) |

| Control | Saline | 1.20 ± 0.10 |

| LPS | LPS (5 mg/kg) | 0.40 ± 0.05 |

| This compound (AT3) | LPS + AT3 | 0.95 ± 0.08 |

Data are presented as mean ± standard deviation.

Table 3: Plasma Pro-inflammatory Cytokine Levels

| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Saline | 9.80 ± 0.30 | 481.00 ± 6.56 |

| LPS | LPS (5 mg/kg) | 29.97 ± 0.47 | 1650.00 ± 150.00 |

| This compound (AT3) | LPS + AT3 | 15.00 ± 0.44 | 862.70 ± 51.50 |

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The following protocols are based on the methodology described in foundational studies on this compound for septic shock.[5][6]

Animal Model and Septic Shock Induction

-

Species: Male Sprague-Dawley rats.

-

Weight: 200-250g.

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to experimentation.

-

Induction of Septic Shock: Septic shock is induced by a single intravenous (IV) tail vein injection of Lipopolysaccharide (LPS) from Escherichia coli at a dose of 5 mg/kg.[5][6] Control animals receive a corresponding volume of sterile saline.

Treatment Groups

-

Control Group: Receives saline instead of LPS.

-

LPS Group: Receives LPS (5 mg/kg, IV) to induce shock.

-

This compound (AT3) Group: Receives LPS (5 mg/kg, IV) followed by treatment with this compound hydrobromide (AT3). Other comparative groups may include anisodamine hydrobromide (Ani HBr) and atropine (ATP).[5]

Hemodynamic and Microcirculatory Monitoring

-

Macrohemodynamics: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously monitored via a catheter placed in the carotid artery.

-

Microcirculation Observation: The mesenteric microcirculation is observed using intravital microscopy.[5] A section of the small intestine is exteriorized and placed on a microscope stage. The microvasculature is visualized, and blood flow velocity in venules is measured using specialized software. Leukocyte-endothelium interactions (e.g., rolling and adhesion) are also quantified.

Cytokine Analysis

-

Sample Collection: Blood samples are collected at predetermined time points following LPS administration.

-

Analysis: Plasma is separated by centrifugation. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Discussion and Future Directions

The foundational research on this compound provides compelling evidence for its potential as a therapeutic agent in circulatory shock. Its dual action of improving microcirculatory perfusion and attenuating the inflammatory response addresses two critical aspects of shock pathophysiology. The proposed mechanism involving the cholinergic anti-inflammatory pathway offers a clear direction for further investigation.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and muscarinic receptor subtypes.

-

Investigating the efficacy of this compound in other models of circulatory shock, such as hemorrhagic or cardiogenic shock.

-

Conducting well-designed clinical trials to translate these preclinical findings into therapeutic applications for patients with circulatory shock.

The data presented in this guide underscore the importance of continued research into this compound as a potentially valuable tool in the critical care setting.

References

- 1. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Effects of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has been a subject of interest for its significant effects on the central nervous system (CNS).[1] Primarily known as an anticholinergic agent, this compound functions as a muscarinic acetylcholine receptor antagonist.[2][3] This technical guide provides a comprehensive overview of the pharmacological actions of this compound on the CNS, with a focus on its neuroprotective effects, impact on learning and memory, and the underlying molecular mechanisms involving key signaling pathways. This document synthesizes available quantitative data, details experimental protocols, and presents visual representations of the described pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound, also referred to as daturamine, is utilized in China for treating acute circulatory shock.[1] Its influence on the CNS is primarily attributed to its antagonism of muscarinic acetylcholine receptors, which are crucial in modulating various neuronal activities.[2][3] Beyond its anticholinergic properties, this compound has demonstrated potential as a neuroprotective agent in models of cerebral ischemia and has been shown to affect cognitive functions such as learning and memory. This guide delves into the technical details of these effects to provide a thorough understanding for scientific and research applications.

Mechanism of Action at Muscarinic Receptors

This compound's primary mechanism of action in the CNS is the blockade of muscarinic acetylcholine receptors (mAChRs).[2][3] A study using a rat model of middle cerebral artery occlusion (MCAO) demonstrated that this compound hydrobromide effectively reduced the exacerbated expression of M1, M2, M4, and M5 muscarinic receptor subtypes in brain tissues affected by hypoxia/reoxygenation.[4] While specific binding affinities (Ki or IC50 values) for this compound at each muscarinic receptor subtype are not extensively documented in readily available literature, its functional antagonism has been well-established through various experimental observations.

Neuroprotective Effects of this compound

This compound exhibits significant neuroprotective properties in various models of CNS injury, particularly in the context of cerebral ischemia.

Animal Models of Cerebral Ischemia

Two primary animal models have been instrumental in elucidating the neuroprotective effects of this compound:

-

Middle Cerebral Artery Occlusion (MCAO): This model mimics focal ischemic stroke in humans.

-

Two-Vessel Occlusion (2-VO): This model induces chronic cerebral hypoperfusion in rats.

Quantitative Assessment of Neuroprotection

The neuroprotective efficacy of this compound has been quantified through various experimental outcomes. A meta-analysis of clinical trials investigating this compound hydrobromide injection for acute ischemic stroke revealed significant improvements in neurological function and daily living activities.

| Parameter | Effect of this compound | Statistical Significance |

| National Institutes of Health Stroke Scale (NIHSS) | Reduction in score | MD = -1.53, 95% CI = (-1.94, -1.12), p < 0.00001 |

| Barthel Index | Increase in score | MD = 10.65, 95% CI = (4.30, 17.00), p = 0.001 |

MD: Mean Difference; CI: Confidence Interval

In preclinical studies, the neuroprotective effects are often quantified by measuring the reduction in neuronal apoptosis.

| Experimental Assay | This compound Treatment Effect |

| TUNEL Assay | Dose-dependent decrease in the number of TUNEL-positive (apoptotic) cells in the ischemic penumbra. |

Signaling Pathways Involved in Neuroprotection

This compound's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways.

Studies have shown that this compound can activate the Akt/GSK-3β signaling pathway, a critical regulator of cell survival and apoptosis. This compound treatment has been found to increase the phosphorylation of Akt and GSK-3β, leading to the inhibition of apoptotic processes.

References

- 1. Inhibition of Notch 1 signaling in the subacute stage after stroke promotes striatal astrocyte-derived neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of this compound and other cholinergic drugs on learning and memory in spatial discrimination of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linking Notch signaling to ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine: A Technical Guide to its Anticholinergic and Antispasmodic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, notably Anisodus tanguticus, is a potent anticholinergic and antispasmodic agent.[1] Primarily utilized in China for the treatment of acute circulatory shock, cerebral infarction, and various ophthalmic conditions, its pharmacological profile is characterized by the antagonism of muscarinic acetylcholine receptors and, to a lesser extent, α1-adrenergic receptors. This technical guide provides an in-depth overview of the core anticholinergic and antispasmodic properties of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms and experimental workflows.

Introduction

This compound, also known as daturamine or α-hydroxyscopolamine, is a derivative of scopolamine.[1] Its clinical applications are rooted in its ability to modulate the parasympathetic nervous system and induce smooth muscle relaxation.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the scientific understanding of this compound's mechanism of action, receptor interactions, and functional effects.

Anticholinergic Properties

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the physiological effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade leads to a reduction in smooth muscle contraction, glandular secretions, and heart rate.

Muscarinic Receptor Binding

While it is established that this compound acts as a non-selective muscarinic antagonist, specific binding affinity data (Ki values) for individual human muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature. However, studies on the related compound, anisodamine, suggest a non-specific interaction with these receptors. Research has shown that this compound hydrobromide can modulate the expression of M1, M2, M4, and M5 receptors in the context of cerebral ischemia.[4][5]

α1-Adrenergic Receptor Antagonism

In addition to its anticholinergic activity, this compound has been shown to possess α1-adrenoceptor blocking properties. This action may contribute to its vasodilatory effects and its efficacy in treating circulatory shock.

Table 1: α1-Adrenergic Receptor Binding Affinity and Functional Antagonism of this compound and Related Compounds

| Compound | Inhibition of [3H]-WB-4101 Binding (IC50, nM) | Antagonism of Phenylephrine-induced Contraction (pA2) |

| Prazosin | 0.5 ± 0.1 | 9.1 ± 0.1 |

| Atropine | 180 ± 30 | 6.8 ± 0.1 |

| Anisodamine | 450 ± 80 | 6.3 ± 0.1 |

| Scopolamine | 1200 ± 200 | 6.0 ± 0.1 |

| This compound | 3500 ± 600 | 5.5 ± 0.1 |

Data extracted from Varma DR, Yue TL (1986). Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats. British Journal of Pharmacology, 87(3), 587–594.[2]

Antispasmodic Properties

The anticholinergic nature of this compound directly translates to its antispasmodic effects on various smooth muscles. By blocking muscarinic receptors on smooth muscle cells, this compound inhibits acetylcholine-induced contractions, leading to muscle relaxation. This property is fundamental to its use in conditions characterized by smooth muscle spasms.

Effects on Gastrointestinal Smooth Muscle

Effects on Other Smooth Muscles

Due to its anticholinergic mechanism, this compound is also anticipated to exert relaxant effects on other smooth muscles, including those in the bronchioles and the urinary bladder.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticholinergic and antispasmodic properties of this compound.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is adapted from the methodology described by Varma & Yue (1986).[2]

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.

Materials:

-

Rat cardiac and brain tissues

-

[3H]-WB-4101 (radioligand)

-

This compound and other test compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cardiac or brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: Incubate the membrane preparation with various concentrations of this compound and a fixed concentration of [3H]-WB-4101.

-

Incubation: Allow the binding reaction to reach equilibrium at a specified temperature and time.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-WB-4101). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Isolated Organ Bath for Smooth Muscle Contraction

This is a general protocol for assessing the antispasmodic activity of this compound on isolated smooth muscle preparations.

Objective: To quantify the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

Materials:

-

Guinea pig ileum or rat jejunum tissue

-

Krebs-Henseleit solution

-

Acetylcholine (agonist)

-

This compound (antagonist)

-

Organ bath apparatus with isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate a segment of guinea pig ileum or rat jejunum and place it in oxygenated Krebs-Henseleit solution.

-

Mounting: Mount the tissue segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve to Acetylcholine: Add increasing concentrations of acetylcholine to the organ bath and record the contractile responses until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined time.

-

Repeat Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve to acetylcholine.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This is a standard in vivo method to assess the effect of drugs on gastrointestinal transit.

Objective: To evaluate the in vivo antispasmodic and antimotility effects of this compound.

Materials:

-

Mice or rats

-

This compound

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

-

Vehicle control (e.g., saline)

Procedure:

-

Fasting: Fast the animals overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Charcoal Meal Administration: After a specified time following drug administration, administer a standard volume of charcoal meal orally to each animal.

-

Euthanasia and Dissection: After a set period, euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: Calculate the percentage of intestinal transit for each animal (distance traveled by charcoal / total length of intestine × 100). Compare the mean intestinal transit between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows